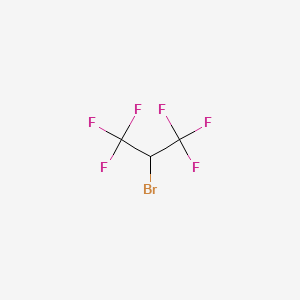
2-Bromo-1,1,1,3,3,3-hexafluoropropane
Descripción general
Descripción
2-Bromo-1,1,1,3,3,3-hexafluoropropane is an organofluorine compound with the molecular formula C3HBrF6. It is a colorless liquid known for its high density and low boiling point. This compound is primarily used in the synthesis of other fluorinated organic compounds and has applications in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromo-1,1,1,3,3,3-hexafluoropropane can be synthesized through the bromination of 1,1,1,3,3,3-hexafluoropropane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of
Actividad Biológica
2-Bromo-1,1,1,3,3,3-hexafluoropropane (C3HBrF6) is an organofluorine compound notable for its unique structure featuring both bromine and fluorine atoms. Its molecular weight is approximately 230.934 g/mol. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and biochemical assays. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The compound is synthesized through the bromination of 1,1,1,3,3,3-hexafluoropropane using bromine in the presence of a catalyst under controlled conditions. The presence of six fluorine atoms contributes to its unique chemical properties, which may enhance its biological activity and pharmacological potential.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities that could be leveraged in drug development and biochemical assays.
Potential Applications
- Drug Development : The fluorinated structure may enhance the pharmacokinetic properties of drugs.
- Biochemical Assays : It has been investigated for use in various biochemical assays due to its reactivity profile and ability to interact with other chemical species.
Summary of Toxicological Data
Case Studies and Research Findings
Despite the limited number of publications directly focusing on this compound's biological activity specifically, some relevant findings can be extrapolated from studies on structurally similar compounds.
Example Case Study
A study investigating the reactivity of halogenated compounds indicated that increased fluorination often correlates with enhanced antimicrobial properties. This suggests that this compound could exhibit similar bioactivity against various pathogens due to its halogenated nature .
Comparative Analysis with Similar Compounds
The following table compares this compound with other structurally similar compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| 2-Bromo-1,1,1-trifluoropropane | C3HBrF3 | Different reactivity patterns due to fewer fluorine atoms |
| 2-Bromo-2-(trifluoromethyl)propane | C4HBrF6 | Potentially different biological activity due to structure |
| 1-Bromo-1,1-difluoroethane | C2HBrF2 | Lower fluorination may lead to reduced bioactivity |
Propiedades
IUPAC Name |
2-bromo-1,1,1,3,3,3-hexafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrF6/c4-1(2(5,6)7)3(8,9)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUYTCRSXFUQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449713 | |
| Record name | 2-Bromo-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2252-79-1 | |
| Record name | 2-Bromo-1,1,1,3,3,3-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















